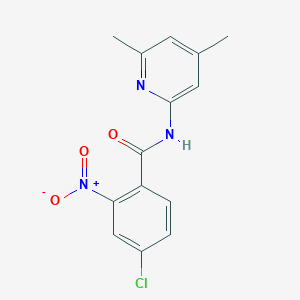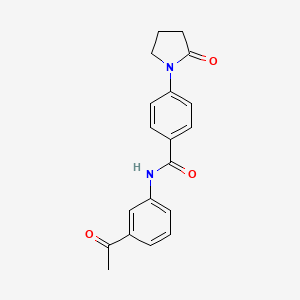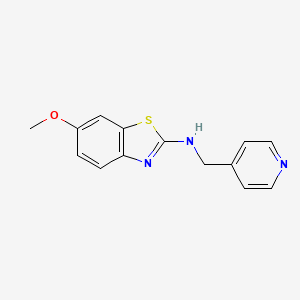![molecular formula C12H14BrN3O3 B5752385 4-bromo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5752385.png)
4-bromo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This chemical compound is commonly referred to as Boc-4-bromo-Phe-OH and is known for its unique properties that make it useful in various applications. In
Mecanismo De Acción
The mechanism of action of Boc-4-bromo-Phe-OH is not fully understood. However, it is believed to act as a protease inhibitor by binding to the active site of the enzyme. This inhibition prevents the enzyme from functioning correctly, leading to the inhibition of the biological process it is involved in.
Biochemical and Physiological Effects:
Boc-4-bromo-Phe-OH has been shown to have various biochemical and physiological effects. It has been reported to exhibit antiproliferative activity against cancer cells by inhibiting the activity of proteases involved in cell growth and division. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using Boc-4-bromo-Phe-OH in lab experiments is its ability to inhibit the activity of proteases selectively. This selectivity makes it useful in the development of drugs that target specific proteases involved in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on Boc-4-bromo-Phe-OH. One of the areas of research is the development of novel drug candidates for various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of Boc-4-bromo-Phe-OH fully.
Métodos De Síntesis
The synthesis of Boc-4-bromo-Phe-OH involves the reaction of 4-bromoaniline with Boc-Phe-OH in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields Boc-4-bromo-Phe-NHS, which is then reacted with morpholine in the presence of triethylamine to produce Boc-4-bromo-Phe-NHS morpholine salt. The final step involves deprotection of the Boc group using trifluoroacetic acid to yield Boc-4-bromo-Phe-OH.
Aplicaciones Científicas De Investigación
Boc-4-bromo-Phe-OH has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this chemical compound is in the field of drug discovery. Boc-4-bromo-Phe-OH has been used to develop novel drug candidates for various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been used as a building block for the synthesis of other bioactive compounds.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c13-10-3-1-9(2-4-10)11(14)15-19-12(17)16-5-7-18-8-6-16/h1-4H,5-8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSXGXXIGHRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)

![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)






![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)

